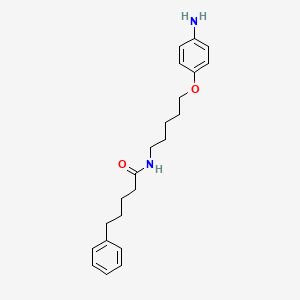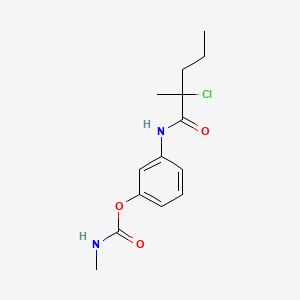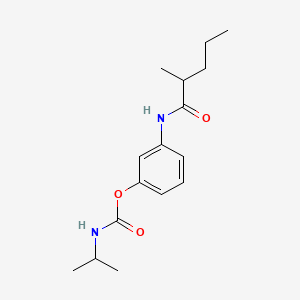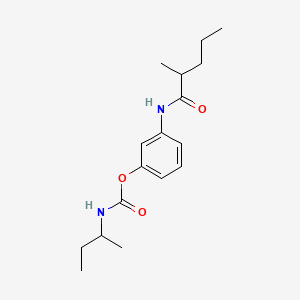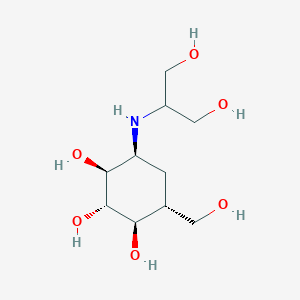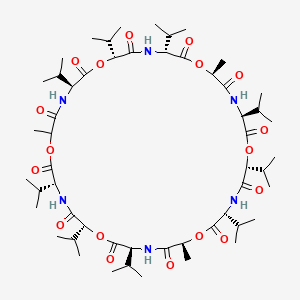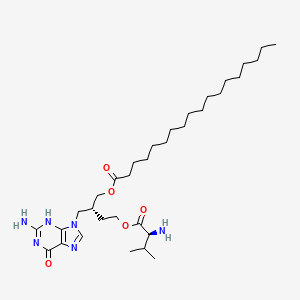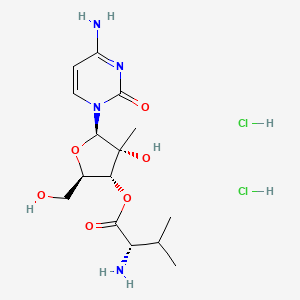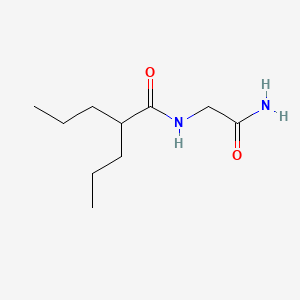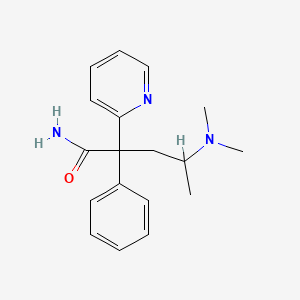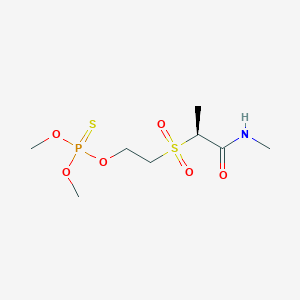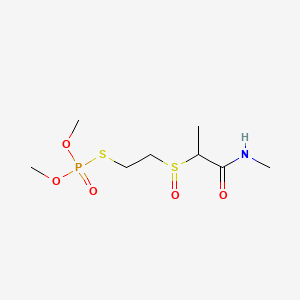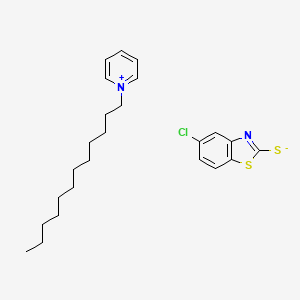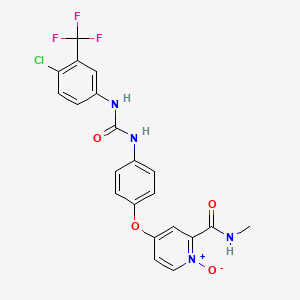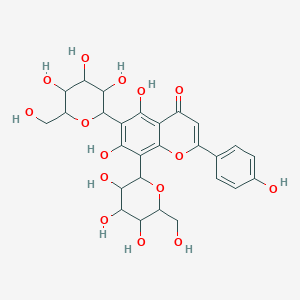
Vicenin-2
Descripción general
Descripción
Vicenin-2 is a 6,8-di-C-glucoside of apigenin, isolated from a traditionally used medicinal plant Artemisia capillaris . It has been reported to possess a wide variety of pharmacological activities including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective . It is also an angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
The bis-C-glucosyl flavonoid vicenin-2 has been synthesized by exploiting bis-C-glycosylation of 1,3,5-trifluorobenzene and aromatic nucleophilic substitution to transform fluorine atoms to oxygen functions in excellent yield .Molecular Structure Analysis
Vicenin-2, a flavonoid, exhibits a distinctive and uncommon C-glycosidic linkage . Its chemical formula is C27H30O15 and its molecular weight is 594.520 .Chemical Reactions Analysis
Vicenin-2 has been observed to interact with human serum albumin (HSA), involving the cinnamoyl system found in vicenin-2 . This interaction causes a reduction in α-helix structures .Physical And Chemical Properties Analysis
Vicenin-2 is a flavonoid categorized as a flavones subclass . It has a peak of absorbance observed at around 338 nm .Aplicaciones Científicas De Investigación
1. Anti-Aggregative and Protective Effects
- Summary of Application: Vicenin-2 has been found to have anti-aggregative and protective effects on human serum albumin under stressful conditions .
- Methods of Application: Various spectroscopy techniques were employed to test the anti-aggregative and antioxidant capabilities of vicenin-2 on human serum albumin under stressful conditions .
- Results: Vicenin-2 effectively thwarted the heat-induced HSA fibrillation and aggregation of HSA within the concentration range of 0.1–25.0 μM .
2. Pharmacological Benefits
- Summary of Application: Vicenin-2 has been shown to have therapeutic properties, including anti-oxidant, anti-cancer, anti-inflammatory, anti-hyperalgesic, and neuro-protective benefits .
- Methods of Application: The pharmacological actions of Vicenin-2 were studied using various experimental models .
- Results: Vicenin-2 has been recommended as a viable substitute therapy for a variety of disorders, as well as adjuvants for health supplements .
3. Anti-Cancer Effects
- Summary of Application: When combined with docetaxel, a preferred drug for treating androgen-independent prostate carcinoma, Vicenin-2 synergistically hinders the growth of prostate tumors in rats .
- Methods of Application: The anti-cancer effects of Vicenin-2 were studied in combination with docetaxel in an in vivo rat model .
- Results: The combination of Vicenin-2 and docetaxel was found to hinder the growth of prostate tumors more effectively than a single administration .
4. Hepatoprotective Effects
- Summary of Application: Vicenin-2, isolated from Artemisia capillaris, has been reported to possess hepatoprotective properties .
- Methods of Application: The hepatoprotective effects of Vicenin-2 were studied using various experimental models .
- Results: Vicenin-2 was found to have significant hepatoprotective effects .
5. Inhibition of STAT3 Signaling Pathway
- Summary of Application: Vicenin-2 has been found to inhibit the STAT3 signaling pathway in human cancer cells .
- Methods of Application: The inhibitory effects of Vicenin-2 on the STAT3 signaling pathway were studied using molecular biology techniques .
- Results: Vicenin-2 treatment decreased the expression of STAT3 regulated proteins JAK1, JAK2, AKT and also increased the apoptotic proteins procaspase3, PARP. It significantly decreased the levels of antiapoptotic proteins Bcl2, Bclxl, Mcl1, survivig, cell regulatory protein cyclinD1 and angiogenic protein VEGF .
6. Anti-Inflammatory Effects
- Summary of Application: Vicenin-2 and scolymoside possess anti-inflammatory functions by inhibiting hyperpermeability, expression of CAMs, and adhesion and migration of leukocytes .
- Methods of Application: The anti-inflammatory effects of Vicenin-2 were studied using various experimental models .
- Results: Vicenin-2 and scolymoside were found to possess anti-inflammatory functions by inhibiting hyperpermeability, expression of CAMs, and adhesion and migration of leukocytes .
7. Anti-Aggregative Properties
- Summary of Application: Vicenin-2 has been found to have anti-aggregative properties on human serum albumin under stressful conditions .
- Methods of Application: Various spectroscopy techniques were employed to test the anti-aggregative capabilities of vicenin-2 on human serum albumin under stressful conditions .
- Results: Within the concentration range of 0.1–25.0 μM, vicenin-2 effectively thwarted the heat-induced HSA fibrillation and aggregation of HSA .
8. Treatment for Bone-Related Illnesses
- Summary of Application: Vicenin-2 has been found to be an excellent option for treating bone-related illnesses .
- Methods of Application: The therapeutic effects of Vicenin-2 were studied using various experimental models .
- Results: Vicenin-2 was found to have significant therapeutic effects on bone-related illnesses .
Safety And Hazards
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAVMJLAGNUKW-VQVVXJKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904219 | |
| Record name | Violantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vicenin 2 | |
CAS RN |
23666-13-9 | |
| Record name | Vicenin 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23666-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Violantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Di-C-β-D-glucopyranosylapigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



